Cas no 133485-23-1 (3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride)

3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-1H-Imidazole-2-propanamine
- 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
- CS-0286637
- 133485-23-1
- 3-(1-methylimidazol-2-yl)propan-1-amine
- SCHEMBL1076109
- AKOS006314643
- DB-103283
- EN300-842609
- 1H-Imidazole-2-propanamine, 1-methyl-
- ALBB-016259
- 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride
-
- Inchi: InChI=1S/C7H13N3/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4,8H2,1H3
- InChI Key: RBLFLGWPHLVQCB-UHFFFAOYSA-N
- SMILES: CN1C=CN=C1CCCN
Computed Properties
- Exact Mass: 139.110947427g/mol
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: -0.3
3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M242265-100mg |
[3-(1-Methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride |
133485-23-1 | 100mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-842609-1.0g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 1.0g |
$484.0 | 2025-03-21 | |
Enamine | EN300-842609-0.1g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 0.1g |
$168.0 | 2025-03-21 | |
Enamine | EN300-842609-0.25g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 0.25g |
$239.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357307-100mg |
3-(1-Methyl-1h-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95% | 100mg |
¥24424.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357307-500mg |
3-(1-Methyl-1h-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95% | 500mg |
¥33318.00 | 2024-08-09 | |
Enamine | EN300-842609-0.5g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 0.5g |
$378.0 | 2025-03-21 | |
Enamine | EN300-842609-10.0g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 10.0g |
$3847.0 | 2025-03-21 | |
Enamine | EN300-842609-5.0g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 5.0g |
$1976.0 | 2025-03-21 | |
Enamine | EN300-842609-0.05g |
3-(1-methyl-1H-imidazol-2-yl)propan-1-amine |
133485-23-1 | 95.0% | 0.05g |
$112.0 | 2025-03-21 |
3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride Related Literature
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
Additional information on 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride
Professional Introduction to 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride (CAS No. 133485-23-1)
3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride, a compound with the chemical identifier CAS No. 133485-23-1, has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential therapeutic applications. This compound, characterized by its dihydrochloride salt form, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride consists of a propylamine backbone substituted with a 1-methylimidazole ring at the propyl chain's terminal position. The presence of the imidazole moiety introduces a nitrogen-rich heterocyclic framework, which is known to be crucial for interactions with biological targets such as enzymes and receptors. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the properties of imidazole derivatives. The 1-methylimidazole component in 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride has been identified as a key pharmacophore in several drug candidates, demonstrating efficacy in modulating inflammatory pathways and neurotransmitter systems. This has led to its investigation as a potential lead compound for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride is its ability to interact with specific biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms within the imidazole ring provide multiple hydrogen bond donors and acceptors, which are essential for stabilizing protein-ligand complexes. This property has been exploited in high-throughput screening campaigns to identify inhibitors of key enzymes involved in cancer metabolism, such as poly(ADP-ribose) polymerases (PARPs).
Recent advancements in computational chemistry have enabled more accurate predictions of the binding affinity and pharmacokinetic profiles of small molecules like 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride. Molecular docking studies have revealed that this compound can effectively bind to the active sites of various enzymes, suggesting its potential as a scaffold for drug design. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which are critical for understanding its reactivity and interaction with biological systems.
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of 1-methylimidazole with propylamine under acidic conditions, followed by salt formation with hydrochloric acid. Advanced synthetic techniques, such as flow chemistry and catalytic hydrogenation, have been employed to optimize the reaction pathway and improve scalability.
In vitro pharmacological studies have demonstrated that 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride exhibits significant inhibitory effects on certain enzymes and receptors relevant to human health. For instance, it has shown promise in reducing oxidative stress by inhibiting nicotinamide adenine dinucleotide phosphate (NADPH) oxidases, which are implicated in various inflammatory conditions. Furthermore, preclinical trials have indicated that this compound may have neuroprotective properties by modulating glutamate receptor activity.
The development of novel drug candidates often involves rigorous safety assessments to evaluate potential side effects and toxicities. Toxicological studies on 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride have revealed low systemic toxicity at therapeutic doses, although further investigations are needed to fully characterize its safety profile. These studies include acute toxicity tests, chronic exposure assessments, and genetic toxicity evaluations to ensure that the compound is safe for human use.
The role of computational modeling in drug discovery cannot be overstated. By integrating experimental data with computational predictions, researchers can accelerate the identification of promising drug candidates like 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride. Machine learning algorithms have been particularly useful in predicting binding affinities and identifying optimal molecular modifications to enhance potency and selectivity.
As research continues to uncover new therapeutic applications for imidazole derivatives, compounds like 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride are poised to play a significant role in next-generation pharmaceuticals. Their unique structural features and biological activities make them valuable tools for addressing unmet medical needs across various disease areas. The ongoing exploration of their pharmacological properties ensures that they remain at the forefront of medicinal chemistry innovation.
133485-23-1 (3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride) Related Products
- 1354003-49-8([((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid)
- 2445785-32-8(1-(2,5-difluorophenyl)methylpiperazine dihydrochloride)
- 536707-66-1(N-benzyl-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide)
- 1704074-24-7((3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid)
- 2680620-99-7(1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid)
- 859108-07-9(ethyl 1-(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylpiperidine-4-carboxylate)
- 2172170-36-2(2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoethoxy}acetic acid)
- 1383570-51-1(N-Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl Cobicistat Hydrochloride)
- 874840-52-5(1-(3,5-difluorophenyl)urea)
- 1206987-74-7(2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)



